Hydrogen-Bond Donor Capacity: Methylthio (–SCH₃) vs. Thiol (–SH) at Position 7
The target compound's 7-methylthio group (–SCH₃) possesses zero hydrogen-bond donor (HBD) capacity, in contrast to the 7-thiol analog 1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol (CAS 1105198-01-3), which carries one HBD (–SH) . This single-atom substitution (S–CH₃ vs. S–H) adds 14.31 g/mol to the molecular weight (312.44 vs. 298.13) and increases lipophilicity, as the methylthio group is more hydrophobic than the thiol . In drug discovery programs, reducing HBD count is a well-established strategy to improve membrane permeability and oral bioavailability [1].
| Evidence Dimension | Hydrogen-Bond Donor Count and Molecular Weight |
|---|---|
| Target Compound Data | HBD = 0; MW = 312.44 g/mol; 7-substituent = –SCH₃ |
| Comparator Or Baseline | 1-(3,4-Dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol (CAS 1105198-01-3): HBD = 1; MW = 298.13 g/mol; 7-substituent = –SH |
| Quantified Difference | ΔHBD = –1; ΔMW = +14.31 g/mol (4.8% increase) |
| Conditions | Structural comparison based on vendor-reported molecular formulas and IUPAC names |
Why This Matters
Zero HBD count is a critical differentiator for programs targeting intracellular or CNS targets where passive permeability is rate-limiting; the 7-thiol analog introduces an H-bond donor that may reduce membrane partitioning.
- [1] Veber, D. F.; Johnson, S. R.; Cheng, H.-Y.; Smith, B. R.; Ward, K. W.; Kopple, K. D. Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. J. Med. Chem. 2002, 45 (12), 2615–2623. DOI: 10.1021/jm020017n. View Source
